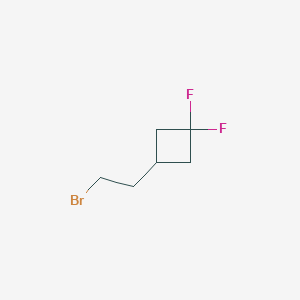

3-(2-Bromoethyl)-1,1-difluorocyclobutane

Description

The study of 3-(2-Bromoethyl)-1,1-difluorocyclobutane is predicated on the well-established importance of its constituent chemical motifs: the fluorinated cyclobutane (B1203170) ring and the brominated alkyl chain. The strategic combination of these features suggests a molecule with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science.

Fluorinated cyclobutanes are recognized as valuable scaffolds in medicinal chemistry and drug discovery. The incorporation of a cyclobutane ring introduces a degree of conformational rigidity that can be advantageous for optimizing the binding of a molecule to its biological target. This rigidity can help to lock in a bioactive conformation, potentially leading to increased potency and selectivity. researchgate.netbohrium.com

The introduction of fluorine atoms to the cyclobutane core further enhances its appeal. Fluorine, being the most electronegative element, can profoundly influence the physicochemical properties of a molecule. The gem-difluoro group, as present in this compound, is known to impact lipophilicity, metabolic stability, and pKa of neighboring functional groups. nbuv.gov.ua For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. Furthermore, the C-F bond can participate in favorable interactions with biological targets, contributing to enhanced binding affinity. The unique electronic properties of the gem-difluoro group can also serve as a bioisostere for other functional groups, such as a carbonyl group, allowing for fine-tuning of a molecule's properties. organic-chemistry.org

The table below summarizes the key properties imparted by fluorinated cyclobutane scaffolds:

| Property Affected | Impact of Fluorinated Cyclobutane Scaffold |

| Conformational Rigidity | Restricts molecular flexibility, potentially enhancing binding to biological targets. researchgate.net |

| Metabolic Stability | Fluorine atoms can block sites of metabolism, increasing the in vivo lifetime of a compound. |

| Lipophilicity | The introduction of fluorine can modulate a molecule's lipophilicity, affecting its solubility and permeability. |

| Binding Interactions | The polarized C-F bond can engage in specific, favorable interactions with protein targets. |

| Bioisosterism | The difluoromethylene group can act as a bioisostere for other functional groups, aiding in property modulation. organic-chemistry.org |

The bromoethyl group attached to the difluorocyclobutane ring serves as a highly versatile synthetic handle. Alkyl bromides are excellent substrates for a wide array of chemical transformations, making them invaluable intermediates in the construction of more complex molecules. The carbon-bromine bond is readily cleaved, allowing for the introduction of various nucleophiles through substitution reactions.

This reactivity enables the facile installation of a diverse range of functional groups, including amines, alcohols, thiols, and nitriles. Furthermore, the bromoethyl moiety can participate in carbon-carbon bond-forming reactions, such as Grignard reactions and various cross-coupling reactions, providing a means to extend the carbon skeleton. This versatility makes this compound a potentially powerful building block for creating libraries of compounds for screening in drug discovery and for the synthesis of advanced materials. synblock.comtandfonline.com

The following table outlines some of the key synthetic transformations of a bromoethyl group:

| Reaction Type | Reagents | Product Functional Group |

| Nucleophilic Substitution | Amines, Alkoxides, Thiolates, Cyanide | Amines, Ethers, Thioethers, Nitriles |

| Grignard Reaction | Magnesium (Mg) | Grignard Reagent (for C-C bond formation) |

| Elimination | Strong Base | Alkene |

While specific research focused solely on this compound is not prominent in the available scientific literature, its potential research trajectories can be inferred from the known applications of its structural components.

In Medicinal Chemistry: Given the properties of fluorinated cyclobutanes, this compound is a prime candidate for use as a building block in the synthesis of novel therapeutic agents. The difluorocyclobutane core could be incorporated into lead compounds to enhance their pharmacokinetic profiles, while the bromoethyl arm would allow for the attachment of various pharmacophores to explore structure-activity relationships. Potential therapeutic areas could include oncology, virology, and neuroscience, where the modulation of metabolic stability and target binding is crucial.

In Materials Science: The unique combination of a rigid, fluorinated core and a reactive side chain suggests potential applications in the development of new materials. For example, it could be used as a monomer in the synthesis of specialty polymers with tailored thermal and chemical resistance. The high polarity of the C-F bonds could also be exploited in the design of liquid crystals or other functional materials with specific dielectric properties.

In Synthetic Methodology: The development of efficient and stereoselective synthetic routes to this compound itself would be a valuable contribution to organic synthesis. Furthermore, exploring the reactivity of this compound in various chemical transformations could lead to the discovery of new synthetic methods and the creation of a diverse library of novel fluorinated cyclobutane derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)-1,1-difluorocyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2/c7-2-1-5-3-6(8,9)4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPULISMDRWGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Bromoethyl 1,1 Difluorocyclobutane

Precursor Synthesis and Cyclobutane (B1203170) Ring Formation Approaches

The construction of the 1,1-difluorocyclobutane core is a critical phase in the synthesis of the target molecule. Various methodologies have been developed to access this fluorinated carbocyclic system, primarily through cycloaddition reactions or by the derivatization of pre-existing cyclobutane structures.

Cycloaddition Reactions in the Generation of Fluorinated Cyclobutane Ring Systems

[2+2] Cycloaddition reactions represent a powerful and direct method for the formation of cyclobutane rings. In the context of synthesizing fluorinated cyclobutanes, these reactions typically involve the reaction of a fluorinated alkene with another alkene. For instance, the cycloaddition of 1,1-dichloro-2,2-difluoroethene with acrylonitrile (B1666552) can yield a dichlorodifluorocyclobutanecarbonitrile intermediate. Subsequent chemical transformations can then be employed to remove the chlorine atoms and modify the nitrile group to pave the way for the introduction of the bromoethyl side chain.

The regioselectivity and stereoselectivity of these cycloaddition reactions are influenced by the electronic properties and steric hindrance of the substituents on the reacting alkenes. Photochemical and thermal conditions are often employed to initiate these reactions, with the choice of conditions depending on the specific substrates.

Derivatization of Difluorocyclobutane Precursors

An alternative and often more practical approach involves the modification of commercially available or readily synthesized difluorocyclobutane precursors. A key starting material in this context is 3,3-difluorocyclobutanecarboxylic acid. This precursor can be synthesized through a multi-step sequence, for example, starting from 3-methylenecyclobutane carbonitrile, which is oxidized to 3-oxocyclobutanecarbonitrile. The ketone is then fluorinated using reagents like diethylaminosulfur trifluoride (DAST), followed by hydrolysis of the nitrile to the carboxylic acid.

Another route to 3,3-difluorocyclobutanecarboxylic acid involves the hydrolysis of its corresponding ethyl ester, which can be achieved in high yield using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. This carboxylic acid serves as a versatile handle for further functionalization to introduce the desired bromoethyl group.

Introduction of the Bromoethyl Moiety

With the 1,1-difluorocyclobutane core in hand, the subsequent steps focus on the installation of the 2-bromoethyl side chain at the 3-position. This typically involves a two-stage process: a one-carbon homologation of a carboxylic acid precursor, followed by conversion of the resulting functional group to an alkyl bromide.

Regioselective Bromination Strategies

Direct regioselective bromination of the cyclobutane ring at the desired position can be challenging. Therefore, a more controlled approach is favored, where a functional group is first installed and then converted to the bromoethyl moiety. This ensures the correct placement of the bromine atom.

A plausible strategy involves the reduction of 3,3-difluorocyclobutanecarboxylic acid to the corresponding alcohol, (3,3-difluorocyclobutyl)methanol. This alcohol can then be subjected to a one-carbon chain extension, for example, via conversion to a tosylate, followed by nucleophilic substitution with cyanide and subsequent reduction. The resulting 2-(3,3-difluorocyclobutyl)ethan-1-ol can then be brominated.

Methodologies for Installing Alkyl Bromide Functionality

Several established methods can be employed to convert a hydroxyl group into a bromoethyl group. A common and effective method is the Appel reaction , which utilizes triphenylphosphine (B44618) and a bromine source like carbon tetrabromide or N-bromosuccinimide to convert an alcohol to the corresponding alkyl bromide under mild conditions. rsc.orgchem-station.comresearchgate.netorganic-chemistry.org This reaction is known for its high yields and compatibility with a range of functional groups.

Another approach is the Arndt-Eistert homologation , which allows for the one-carbon chain extension of a carboxylic acid. wikipedia.orgnrochemistry.comorganic-chemistry.orgambeed.com In this sequence, 3,3-difluorocyclobutanecarboxylic acid would first be converted to its acid chloride. Reaction with diazomethane (B1218177) would yield a diazoketone, which upon Wolff rearrangement in the presence of water, would produce 2-(3,3-difluorocyclobutyl)acetic acid. This homologated acid can then be reduced to the corresponding alcohol, 2-(3,3-difluorocyclobutyl)ethan-1-ol, which can subsequently be brominated using a method such as the Appel reaction.

A third potential route involves a Wittig reaction . organic-chemistry.orgmasterorganicchemistry.compitt.edunih.govnih.gov The precursor, 3,3-difluorocyclobutanecarboxaldehyde (obtainable by oxidation of (3,3-difluorocyclobutyl)methanol), can be reacted with a phosphonium (B103445) ylide, such as (bromomethyl)triphenylphosphonium bromide, to form a vinyl bromide. Subsequent reduction of the double bond would yield the target 3-(2-bromoethyl)-1,1-difluorocyclobutane.

The choice of method depends on factors such as the availability of starting materials, desired yield, and scalability. The following table summarizes these potential transformations starting from (3,3-difluorocyclobutyl)methanol.

Table 1: Potential Synthetic Transformations for the Bromoethyl Moiety

| Starting Material | Intermediate(s) | Reagents for Bromination | Final Product |

|---|---|---|---|

| (3,3-difluorocyclobutyl)methanol | 2-(3,3-difluorocyclobutyl)ethan-1-ol | PPh₃, CBr₄ (Appel Reaction) | This compound |

| 3,3-difluorocyclobutanecarboxylic acid | 2-(3,3-difluorocyclobutyl)acetic acid -> 2-(3,3-difluorocyclobutyl)ethan-1-ol | PPh₃, CBr₄ (Appel Reaction) | This compound |

| 3,3-difluorocyclobutanecarboxaldehyde | 1-(2-Bromovinyl)-3,3-difluorocyclobutane | H₂, Pd/C (Reduction) | This compound |

Optimization of Reaction Conditions for Scalable Synthesis

For the large-scale production of this compound, optimization of the reaction conditions is crucial to ensure safety, efficiency, and cost-effectiveness. Key areas for optimization include:

Reagent Selection: Utilizing less hazardous and more economical reagents is a primary consideration. For instance, replacing diazomethane in the Arndt-Eistert homologation with safer alternatives like diazo(trimethylsilyl)methane is advisable.

Solvent Choice: The selection of appropriate solvents that are effective, easy to remove, and have a good environmental and safety profile is important.

Reaction Time and Temperature: Minimizing reaction times and using moderate temperatures can reduce energy consumption and the formation of byproducts.

Purification Methods: Developing efficient purification protocols, such as crystallization or distillation, to avoid chromatography on a large scale is essential for industrial applications.

Process Safety: A thorough hazard evaluation of each step is necessary to identify and mitigate any potential risks, especially when handling energetic intermediates like diazoketones or pyrophoric reagents.

Continuous flow chemistry offers a promising alternative to traditional batch processing for improving safety and scalability. Flow reactors can provide better control over reaction parameters, such as temperature and mixing, and allow for the safe handling of hazardous reagents in smaller, continuous streams.

Yield Enhancement and Side Product Minimization

In the proposed synthetic pathway for this compound, maximizing the yield and minimizing side products are critical for an efficient process. The key transformations where these considerations are paramount are the Wittig reaction and the subsequent hydrobromination.

For the Wittig reaction, the choice of base and solvent is crucial. The use of a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is essential to ensure complete deprotonation of the phosphonium salt, thereby maximizing the concentration of the ylide. The solvent, typically an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), must be anhydrous, as the presence of water would quench the ylide and reduce the yield. A common side product in Wittig reactions is the corresponding phosphine (B1218219) oxide, which can sometimes be challenging to separate from the desired alkene. Careful chromatographic purification is often necessary to isolate the pure 3-vinyl-1,1-difluorocyclobutane.

In the subsequent anti-Markovnikov hydrobromination of the vinyl group, the primary challenge is to prevent the formation of the Markovnikov addition product, 3-(1-bromoethyl)-1,1-difluorocyclobutane. This is typically achieved by using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of hydrogen bromide. The reaction is often carried out under photochemical conditions or with thermal initiation to facilitate the radical chain mechanism. The concentration of HBr must be carefully controlled to avoid polymerization of the alkene, which can be a significant side reaction. The use of a non-polar solvent can also favor the desired anti-Markovnikov addition.

A potential alternative to the two-step process described above would be a one-pot homologation-bromination sequence. One such approach could involve the conversion of 1,1-difluorocyclobutane-3-carbaldehyde to the corresponding alcohol, followed by an Appel reaction to directly install the bromoethyl group. However, this would involve an additional reduction step.

| Reaction Step | Key Parameters for Yield Enhancement | Potential Side Products | Minimization Strategies |

| Wittig Reaction | Anhydrous conditions, strong non-nucleophilic base, appropriate aprotic solvent | Triphenylphosphine oxide, unreacted aldehyde | Use of freshly dried solvents and reagents, careful monitoring of the reaction progress, optimized purification |

| Hydrobromination | Radical initiator (AIBN, peroxide), controlled HBr concentration, non-polar solvent | Markovnikov addition product, polymerized alkene | Strict adherence to anti-Markovnikov conditions, use of radical scavengers upon completion, temperature control |

Stereochemical Control and Diastereoselectivity

The target molecule, this compound, possesses a single stereocenter at the C3 position of the cyclobutane ring. Therefore, the synthesis of a single enantiomer would require an asymmetric synthesis approach. As the proposed synthetic route starts from an achiral precursor, the product would be a racemic mixture.

If stereochemical control were desired, it could potentially be introduced at the stage of the synthesis of a chiral precursor to 1,1-difluorocyclobutane-3-carbaldehyde. For instance, an asymmetric [2+2] cycloaddition could be employed to construct the cyclobutane ring with a defined stereochemistry. Alternatively, a chiral auxiliary could be used to direct the transformations on the cyclobutane ring.

Given the proposed synthetic route, no new stereocenters are formed during the Wittig reaction. The subsequent hydrobromination of the vinyl group also does not introduce any new stereocenters at the C3 position of the ring. Therefore, if the starting aldehyde is racemic, the final product will also be racemic. Diastereoselectivity is not a factor in this particular synthetic sequence for this target molecule.

Industrial and Multigram Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial or multigram scale presents several challenges and considerations.

Reagent Selection and Cost: For large-scale synthesis, the cost and availability of starting materials are of primary importance. The proposed starting material, 1,1-difluorocyclobutane-3-carbaldehyde, may not be readily available in bulk and could be a significant cost driver. The reagents for the Wittig reaction, particularly the phosphonium salt and the strong base, can also be expensive. Alternative, more cost-effective methods for olefination might be explored, such as the Horner-Wadsworth-Emmons reaction, which uses a phosphonate (B1237965) ester that is often cheaper and easier to handle than a phosphonium salt.

Process Safety: The use of highly reactive and potentially hazardous reagents such as sodium hydride and hydrogen bromide requires strict safety protocols on an industrial scale. Sodium hydride is highly flammable and reactive with water, necessitating handling in an inert atmosphere. Hydrogen bromide is a corrosive gas that requires specialized equipment for safe handling and addition. The radical hydrobromination step may also require careful temperature control to prevent runaway reactions.

Work-up and Purification: On a large scale, the separation of the product from byproducts like triphenylphosphine oxide (from the Wittig reaction) can be problematic due to its high polarity and tendency to co-crystallize. The use of a phosphonate in a Horner-Wadsworth-Emmons reaction would yield a water-soluble phosphate (B84403) byproduct, which is easier to remove during aqueous work-up. Purification by column chromatography, which is common in the lab, is often not feasible for large quantities. Distillation or crystallization would be the preferred methods for purification on an industrial scale.

Equipment: The synthesis would require standard chemical reactors capable of handling the reaction conditions (e.g., inert atmosphere, low temperatures for the Wittig reaction, and potentially photochemical reactors for the hydrobromination). The corrosive nature of HBr would necessitate the use of glass-lined or other corrosion-resistant reactors.

| Consideration | Laboratory Scale | Industrial/Multigram Scale |

| Starting Material | High purity, small quantity | Bulk availability, cost-effectiveness |

| Reagents | Wittig reagent (phosphonium salt) | Horner-Wadsworth-Emmons reagent (phosphonate) may be preferred for cost and ease of work-up |

| Safety | Standard laboratory safety procedures | Robust process safety management, specialized handling equipment for hazardous materials |

| Purification | Column chromatography | Distillation, crystallization |

| Equipment | Glassware | Corrosion-resistant chemical reactors, potentially photochemical reactors |

Chemical Reactivity and Transformation Studies of 3 2 Bromoethyl 1,1 Difluorocyclobutane

Nucleophilic Substitution Reactions at the Bromine Center

Detailed experimental studies specifically outlining the nucleophilic substitution reactions of 3-(Bromomethyl)-1,1-difluorocyclobutane are not extensively available in peer-reviewed literature. However, based on the principles of organic chemistry, its behavior as a primary alkyl bromide can be predicted with a high degree of confidence.

Given that 3-(Bromomethyl)-1,1-difluorocyclobutane is a primary alkyl bromide, it is expected to readily undergo bimolecular nucleophilic substitution (S_N2) reactions. The carbon atom bonded to the bromine is sterically unhindered, making it an excellent target for a wide range of nucleophiles.

The general pathway for the S_N2 reaction of 3-(Bromomethyl)-1,1-difluorocyclobutane can be represented as follows:

Where Nu:⁻ represents a nucleophile.

The scope of nucleophiles that are expected to react efficiently with this substrate is broad and includes:

Oxygen nucleophiles: Hydroxide (B78521), alkoxides, carboxylates.

Nitrogen nucleophiles: Ammonia, primary and secondary amines, azides.

Sulfur nucleophiles: Hydrosulfide, thiolates.

Carbon nucleophiles: Cyanide, acetylides, enolates.

Halide ions: Iodide and chloride (in Finkelstein-type reactions).

The following interactive table provides a hypothetical overview of potential S_N2 reactions with 3-(Bromomethyl)-1,1-difluorocyclobutane, based on established reactivity patterns of primary alkyl bromides.

| Nucleophile (Nu:⁻) | Reagent Example | Expected Product |

| Hydroxide | Sodium Hydroxide (NaOH) | (3-(Hydroxymethyl)-1,1-difluorocyclobutane) |

| Ethoxide | Sodium Ethoxide (NaOEt) | (3-(Ethoxymethyl)-1,1-difluorocyclobutane) |

| Cyanide | Sodium Cyanide (NaCN) | (3-(Cyanomethyl)-1,1-difluorocyclobutane) |

| Azide | Sodium Azide (NaN₃) | (3-(Azidomethyl)-1,1-difluorocyclobutane) |

| Iodide | Sodium Iodide (NaI) | (3-(Iodomethyl)-1,1-difluorocyclobutane) |

A detailed mechanistic investigation of nucleophilic displacements for 3-(Bromomethyl)-1,1-difluorocyclobutane has not been specifically reported. However, the S_N2 mechanism is characterized by a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. This process proceeds through a trigonal bipyramidal transition state. The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile (rate = k[R-Br][Nu]).

Factors that would be expected to influence the rate of S_N2 reactions with this substrate include:

Strength of the nucleophile: Stronger nucleophiles will lead to faster reaction rates.

Solvent: Polar aprotic solvents such as acetone, DMSO, or DMF are ideal for S_N2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity.

Leaving group ability: Bromide is a good leaving group, facilitating the reaction.

The carbon atom bearing the bromine in 3-(Bromomethyl)-1,1-difluorocyclobutane is not a stereocenter. However, if a chiral nucleophile were used, or if the reaction created a new stereocenter, the stereochemical outcome would be governed by the S_N2 mechanism. A hallmark of the S_N2 reaction is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. Since the substrate itself is achiral at the reaction site, this particular aspect is less relevant unless the nucleophile or subsequent transformations introduce chirality.

Elimination Reactions to Form Unsaturated Difluorocyclobutane Derivatives

While S_N2 reactions are generally favored for primary alkyl halides, elimination reactions can also occur, particularly in the presence of strong, sterically hindered bases. These reactions would lead to the formation of unsaturated difluorocyclobutane derivatives.

Due to the high energy of the primary carbocation that would be formed, the unimolecular elimination (E1) pathway is highly unlikely for 3-(Bromomethyl)-1,1-difluorocyclobutane. The bimolecular elimination (E2) pathway is the more plausible mechanism.

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, leading to the formation of a double bond. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base (rate = k[R-Br][Base]).

For 3-(Bromomethyl)-1,1-difluorocyclobutane, the β-protons are on the cyclobutane (B1203170) ring at the 3-position.

In the case of 3-(Bromomethyl)-1,1-difluorocyclobutane, there is only one type of β-hydrogen (on the C3 of the cyclobutane ring). Therefore, only one constitutional isomer of the alkene product is possible, which is 3-(methylidene)-1,1-difluorocyclobutane. This simplifies the issue of regioselectivity, as there is no competition between different β-protons to form different regioisomers.

The stereoselectivity of E2 reactions is dictated by the requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. In a flexible acyclic system, this conformation is readily achieved. In a cyclic system like cyclobutane, the ring puckering can influence the accessibility of hydrogens in an anti-periplanar alignment with the bromomethyl group's C-Br bond. However, given the flexibility of the side chain, rotation around the C-C bond connecting the methyl and cyclobutane ring would allow for the necessary alignment for elimination to occur.

The following table summarizes the expected outcomes of elimination reactions.

| Base Type | Expected Mechanism | Major Product |

| Strong, non-hindered (e.g., NaOH) | S_N2 (major), E2 (minor) | Substitution product |

| Strong, hindered (e.g., t-BuOK) | E2 (major) | 3-(methylidene)-1,1-difluorocyclobutane |

Cyclization Reactions and Ring Expansion/Contraction Potential

The presence of a reactive alkyl bromide and a strained cyclobutane ring provides multiple avenues for intramolecular reactions, leading to novel cyclic and polycyclic systems.

The bromoethyl group in 3-(2-bromoethyl)-1,1-difluorocyclobutane is primed for intramolecular cyclization reactions. One of the most common strategies to construct spirocycles involves an intramolecular SN2 reaction. nih.gov In the case of this compound, if a nucleophile is generated at the C1 position of the cyclobutane ring, it could potentially attack the electrophilic carbon bearing the bromine atom.

However, a more plausible pathway involves the generation of a carbanion on the carbon adjacent to the difluorinated carbon, followed by an intramolecular SN2 reaction. This would lead to the formation of a bicyclo[2.1.0]pentane derivative. The reaction would be highly dependent on the choice of base and reaction conditions to favor the intramolecular pathway over intermolecular reactions.

Another potential intramolecular cyclization pathway could be initiated by a radical reaction. Homolytic cleavage of the C-Br bond would generate a primary radical, which could then add to a suitably positioned double bond if one were introduced elsewhere in the molecule, leading to the formation of a new ring system.

Spirocyclic compounds, particularly those containing small, strained rings like cyclobutane, are of great interest in drug discovery as they provide three-dimensionality and structural rigidity. nih.govmdpi.com The 1,1-difluorocyclobutane motif is a particularly valuable bioisostere for various functional groups.

The synthesis of spirocycles often relies on intramolecular reactions. nih.gov Starting from this compound, one could envision a multi-step synthesis to generate a precursor for intramolecular cyclization. For instance, the bromoethyl group could be converted into a longer chain with a terminal nucleophile, which could then attack a carbonyl group introduced at the C1 position of the cyclobutane ring to form a spirocyclic lactone.

The development of synthetic routes to spirocycles is an active area of research. nih.gov While direct conversion of this compound to a spirocycle in a single step is challenging, it serves as a valuable starting material for more elaborate synthetic sequences aimed at producing complex spirocyclic architectures. mdpi.com

The table below illustrates a hypothetical reaction scheme for the formation of a spirocyclic system starting from this compound.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | This compound | 1. Mg, THF2. CO23. H3O+ | 3-(1,1-Difluorocyclobutan-3-yl)propanoic acid |

| 2 | 3-(1,1-Difluorocyclobutan-3-yl)propanoic acid | SOCl2 | 3-(1,1-Difluorocyclobutan-3-yl)propanoyl chloride |

| 3 | 3-(1,1-Difluorocyclobutan-3-yl)propanoyl chloride | AlCl3 (intramolecular Friedel-Crafts) | A spirocyclic ketone |

This is a hypothetical reaction scheme for illustrative purposes.

Radical and Organometallic Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound is a key functional handle for a variety of transformations, including cross-coupling and radical reactions.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound can readily participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are crucial for introducing structural diversity and building molecular complexity. nih.govnih.gov

Several cross-coupling methods can be employed, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and broad functional group tolerance. nih.govresearchgate.net

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the alkyl bromide, typically catalyzed by a palladium or nickel complex. Negishi couplings are often highly efficient for C(sp2)–C(sp3) bond formation. nih.gov

Photoredox/Nickel Dual Catalysis: This modern cross-coupling method utilizes visible light to generate radical intermediates, which then engage in a nickel-catalyzed cycle. It has proven to be particularly effective for coupling alkyl halides with a wide range of partners. nih.gov

The table below summarizes potential cross-coupling reactions of this compound with various coupling partners.

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 3-(2-Aryl-ethyl)-1,1-difluorocyclobutane |

| Negishi | Alkylzinc halide | Pd or Ni catalyst | 3-(2-Alkyl-ethyl)-1,1-difluorocyclobutane |

| Photoredox/Nickel | Heteroaryl trifluoroborate | Ir photoredox catalyst, Ni catalyst, light | 3-(2-Heteroaryl-ethyl)-1,1-difluorocyclobutane |

This table provides examples of potential cross-coupling reactions.

The C-Br bond can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate a primary alkyl radical. This radical can then participate in a variety of subsequent reactions.

Radical addition reactions are a common application. For example, the radical generated from this compound could add to an alkene or alkyne, forming a new carbon-carbon bond. nih.gov These reactions are often carried out in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) and a reducing agent like tributyltin hydride to complete the catalytic cycle.

Furthermore, radical cyclization reactions can be envisioned if an unsaturated moiety is present elsewhere in the molecule. The initially formed radical could add intramolecularly to a double or triple bond, leading to the formation of a new ring. The regioselectivity of such cyclizations is typically governed by Baldwin's rules.

Recent advancements in photoredox catalysis have opened up new avenues for radical reactions under mild conditions. nih.gov By using a suitable photocatalyst, the C-Br bond can be selectively reduced to generate the corresponding radical, which can then be trapped by a variety of radical acceptors.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 2 Bromoethyl 1,1 Difluorocyclobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of specific atomic nuclei. For 3-(2-Bromoethyl)-1,1-difluorocyclobutane, a multi-nuclear approach including ¹H, ¹⁹F, and ¹³C NMR would be required for a complete structural assignment.

Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons and their connectivity within the molecule. Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit several distinct signals corresponding to the protons on the cyclobutane (B1203170) ring and the bromoethyl side chain. The chemical shifts (δ) would be influenced by the electronegativity of the adjacent fluorine and bromine atoms. Protons closer to these halogens would be expected to resonate at a lower field (higher ppm values). Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which would help to establish the connectivity of the proton network.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₂Br | 3.4 - 3.6 | Triplet |

| CH₂-cyclobutane | 1.9 - 2.2 | Multiplet |

| CH-cyclobutane | 2.3 - 2.6 | Multiplet |

Note: The table above is based on theoretical predictions and analogous compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent due to the free rotation around the C-C bonds. Therefore, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of geminal difluorides on a cyclobutane ring. Additionally, coupling between the fluorine and adjacent protons (²JFH and ³JFH) would be observed in both the ¹H and ¹⁹F spectra, providing further confirmation of the structure.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In the case of this compound, distinct signals would be expected for each unique carbon atom. The carbon atom bonded to the two fluorine atoms (the C-F₂ group) would exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to one-bond C-F coupling (¹JCF), and its chemical shift would be significantly downfield. The carbon atoms of the cyclobutane ring and the bromoethyl side chain would also have distinct chemical shifts influenced by the neighboring substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CF₂ | 115 - 125 (triplet due to ¹JCF) |

| CH₂Br | 30 - 35 |

| CH₂-CH₂Br | 35 - 40 |

| CH-cyclobutane | 30 - 35 |

Note: The table above is based on theoretical predictions and analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This precise mass measurement would allow for the determination of the elemental composition of the molecule, confirming the presence of bromine and fluorine atoms due to their characteristic isotopic patterns. The presence of bromine would be readily identifiable by the characteristic M+ and M+2 isotopic peaks with an approximate 1:1 ratio. The exact mass measurement from HRMS would provide strong evidence for the molecular formula of the compound.

The fragmentation pattern observed in the mass spectrum would also be informative. The cleavage of the carbon-bromine bond would likely be a prominent fragmentation pathway, leading to a significant ion peak corresponding to the loss of a bromine radical. Other fragmentation pathways could involve the loss of ethylene (B1197577) or cleavage of the cyclobutane ring, providing further structural clues.

Ionization Techniques (e.g., ESI-TOF, EI)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties. For this compound, both hard and soft ionization methods can be employed.

Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons, typically 70 eV. This process not only generates a molecular ion (M⁺˙) but also causes extensive fragmentation. nih.gov The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a pattern of fragment ions. For this compound (C₆H₉BrF₂, Monoisotopic Mass: 197.98557 Da), the molecular ion may be observed, but its presence is not guaranteed, as it is absent in approximately 40% of EI spectra for various compounds. nih.govuni.lu The fragmentation pattern would be influenced by the weakest bonds and the stability of the resulting carbocations and radicals. Key fragmentation pathways would likely involve the loss of the bromine atom (Br˙), ethylene (C₂H₄), or hydrogen fluoride (B91410) (HF). The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance.

Electrospray Ionization-Time of Flight (ESI-TOF): ESI is a soft ionization technique that typically protonates or forms adducts with the analyte molecule in solution, resulting in minimal fragmentation. While ESI is most effective for polar and ionic compounds, neutral molecules like this compound can be analyzed by forming adducts with ions present in the mobile phase, such as [M+Na]⁺ or [M+NH₄]⁺. The high mass accuracy of a TOF analyzer allows for the precise determination of the molecular formula from the measured mass-to-charge ratio (m/z) of the molecular ion or its adducts. nih.gov

| Fragment Ion Formula | Fragment Description | Predicted m/z (for ⁷⁹Br) | Ionization Technique |

|---|---|---|---|

| [C₆H₉F₂⁷⁹Br]⁺˙ | Molecular Ion | 198.0 | EI |

| [C₆H₉F₂]⁺ | Loss of Br | 119.1 | EI |

| [C₄H₅F₂]⁺ | Loss of C₂H₄Br | 91.0 | EI |

| [C₂H₄Br]⁺ | Bromoethyl fragment | 107.0 | EI |

| [C₆H₉F₂⁷⁹Br+Na]⁺ | Sodium Adduct | 221.0 | ESI |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would exhibit absorption bands corresponding to its distinct structural features: the cyclobutane ring, the C-F bonds, the C-Br bond, and the C-H bonds.

C-H Stretching: Absorptions from the stretching vibrations of C-H bonds in the cyclobutane ring and ethyl chain are expected in the 2850-3000 cm⁻¹ region. docbrown.info

CH₂ Vibrations: Various bending and scissoring vibrations of the CH₂ groups will appear in the fingerprint region, typically around 1450 cm⁻¹. docbrown.info

C-F Stretching: The carbon-fluorine bonds are strong and polar, giving rise to very intense absorption bands. These are typically found in the 1000-1200 cm⁻¹ range. spectroscopyonline.com The geminal difluoro group (CF₂) on the cyclobutane ring would likely show strong, characteristic absorptions in this region.

C-Br Stretching: The carbon-bromine bond is weaker, and its stretching vibration absorbs at lower wavenumbers, generally in the 500-700 cm⁻¹ range. spectroscopyonline.com

Cyclobutane Ring Vibrations: The cyclobutane ring itself has specific deformation and puckering vibrational modes, though these can be complex and overlap with other absorptions in the fingerprint region (< 1500 cm⁻¹). docbrown.inforesearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkane) | Stretching | 2850 - 3000 | Medium-Strong |

| CH₂ | Bending/Scissoring | ~1450 | Medium |

| C-F | Stretching | 1000 - 1200 | Strong, Intense |

| C-Br | Stretching | 500 - 700 | Medium-Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by GC. Method development involves optimizing several parameters to achieve good resolution and peak shape. A common stationary phase for halogenated compounds is a mid-polarity column, such as one containing 5% phenyl-95% dimethyl-polysiloxane. nih.gov The choice of detector is also crucial. A Flame Ionization Detector (FID) provides a general response for organic compounds, while an Electron Capture Detector (ECD) offers high sensitivity for halogenated compounds. epa.gov For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), providing both retention time and mass spectral data. nih.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a primary technique for non-volatile compounds and for purity assessment in pharmaceutical and chemical development. moravek.com For this compound, a reversed-phase HPLC method would likely be developed. This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is commonly achieved using a UV detector if the compound has a chromophore, or more universally with a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD). HPLC is highly effective for quantifying impurities and establishing the purity profile of a sample. nih.gov

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Stationary Phase/Column | 5% Phenyl-95% Dimethyl-polysiloxane Capillary Column | C18 Silica Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase/Carrier Gas | Helium or Nitrogen | Acetonitrile/Water Gradient |

| Detector | Mass Spectrometry (MS) or Electron Capture (ECD) | Mass Spectrometry (MS) or UV-Vis Diode Array (DAD) |

| Typical Application | Volatile impurity analysis, reaction monitoring | Purity determination, non-volatile impurity analysis |

Preparative Chromatography for Compound Isolation

When a high-purity sample of this compound is needed for further studies, preparative chromatography is employed. This technique is a scaled-up version of analytical chromatography designed to isolate and purify larger quantities of a compound. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and widely used method for this purpose. nih.gov An analytical HPLC method is first developed and optimized for the best separation of the target compound from its impurities. This method is then scaled up by using a larger column with the same stationary phase, increasing the mobile phase flow rate, and injecting larger sample volumes. Fractions are collected as they elute from the column, and those containing the pure compound are combined. The solvent is then removed, typically by evaporation, to yield the isolated, high-purity this compound.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. It provides unambiguous information on bond lengths, bond angles, and stereochemistry.

For this compound, which is likely a liquid or a low-melting solid at ambient temperature, obtaining a single crystal suitable for X-ray diffraction may be challenging. In such cases, a common strategy is to synthesize a crystalline derivative of the molecule. By reacting the parent compound to form a stable, solid derivative (e.g., an amide, ester, or a co-crystal), it becomes possible to grow high-quality crystals.

The analysis of a suitable derivative would reveal the exact conformation of the cyclobutane ring (whether it is planar or puckered) and the spatial relationship between the difluoro and bromoethyl substituents. This structural information is invaluable for understanding the molecule's physical properties and reactivity. For instance, analysis of other cyclobutane structures has shown C-C bond lengths within the ring to be in the range of 1.55 to 1.57 Å. researchgate.net

A comprehensive search of scientific literature and computational chemistry databases indicates a lack of specific published studies on the theoretical and computational chemistry of "this compound." The detailed, molecule-specific data required to populate the sections outlined in the user's request—such as potential energy surface maps, Density Functional Theory (DFT) calculations, or Frontier Molecular Orbital (FMO) analyses—are not available in publicly accessible research.

Due to the absence of this foundational scientific data, it is not possible to construct an accurate and informative article that adheres to the strict requirements of the provided outline. Generating content for these highly specialized topics without published research would result in speculation and would not meet the standards of a professional, authoritative scientific article.

Therefore, the requested article on the "Theoretical and Computational Chemistry Investigations of this compound" cannot be provided at this time.

Theoretical and Computational Chemistry Investigations of 3 2 Bromoethyl 1,1 Difluorocyclobutane

Reaction Mechanism Elucidation through Computational Modeling

Transition State Identification and Energy Barriers

There is no specific information available in the surveyed scientific literature regarding the identification of transition states or the calculation of energy barriers for reactions involving 3-(2-Bromoethyl)-1,1-difluorocyclobutane. Computational chemistry techniques, such as DFT calculations, are typically employed to model reaction pathways and locate the transition state structures. These calculations would provide crucial insights into the kinetics and mechanism of reactions this compound might undergo, but such studies have not been published.

Solvent Effects on Reaction Pathways

The influence of solvents on the reaction pathways of this compound has not been specifically investigated in published computational studies. The polarity and nature of the solvent can significantly impact reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. Implicit and explicit solvent models are often used in computational chemistry to predict these effects. Without dedicated studies, any discussion on how different solvents would affect the reactivity of this compound remains speculative.

Applications of 3 2 Bromoethyl 1,1 Difluorocyclobutane As a Versatile Synthetic Intermediate

Construction of Complex Fluorinated Organic Architectures

The inherent reactivity of the bromomethyl group, coupled with the unique conformational constraints of the difluorocyclobutane ring, allows for the elaboration of this compound into a variety of complex organic structures. Its utility as a building block is particularly evident in the synthesis of spirocyclic and heterocyclic systems, as well as in the generation of diverse chemical libraries for drug discovery.

Synthesis of Spirocyclic Systems

Spirocycles, molecules containing two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. While direct examples of the use of 3-(Bromomethyl)-1,1-difluorocyclobutane in the synthesis of spirocycles are not extensively documented in publicly available literature, the synthesis of similar structures from analogous building blocks provides a strong indication of its potential.

A practical and scalable synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed starting from a commercially available cyclobutanone (B123998) derivative. chemrxiv.org In this synthesis, a key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, is utilized. chemrxiv.org This analogous dibrominated compound undergoes double alkylation with reagents like tosylmethyl isocyanide (TosMIC) or malonate diesters to construct the spiro[3.3]heptane core. chemrxiv.org This suggests that 3-(Bromomethyl)-1,1-difluorocyclobutane could similarly be employed in reactions with suitable difunctional reagents to generate fluorinated spirocyclic systems.

The general strategy for constructing spiro[3.3]heptanones often involves the reaction of a cyclobutane (B1203170) derivative with a three-carbon component. For instance, the reaction of N,N-dimethylamides of cyclobutane carboxylic acid with various alkenes in the presence of triflic anhydride (B1165640) and a base can yield spiro[3.3]heptanes. chemrxiv.org The reactive bromomethyl group of 3-(Bromomethyl)-1,1-difluorocyclobutane could potentially be converted to a suitable functional group to participate in similar cyclization reactions.

Table 1: Comparison of Cyclobutane Precursors for Spirocycle Synthesis

| Precursor | Spirocyclic Product | Synthetic Strategy | Reference |

|---|---|---|---|

| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | 6-(Trifluoromethyl)spiro[3.3]heptane derivatives | Double alkylation | chemrxiv.org |

This table is interactive. Click on the headers to sort the data.

Preparation of Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. dntb.gov.uafrontiersin.orgnih.govnih.govmdpi.com The electrophilic nature of the carbon atom in the bromomethyl group of 3-(Bromomethyl)-1,1-difluorocyclobutane makes it an excellent candidate for alkylating various nucleophiles, including nitrogen, oxygen, and sulfur atoms, which is a key step in the synthesis of many heterocyclic systems.

For example, the synthesis of cis-3,5-disubstituted morpholine (B109124) derivatives has been achieved through the electrophile-induced ring closure of 1-tert-butyl-2-(allyloxymethyl)aziridine with bromine. nih.gov The resulting cis-3,5-di(bromomethyl)-4-tert-butylmorpholine can then undergo nucleophilic displacement of the bromine atoms. nih.gov This highlights a general strategy where a bromomethyl group is incorporated into a molecule that then undergoes cyclization to form a heterocycle. It is conceivable that 3-(Bromomethyl)-1,1-difluorocyclobutane could be used to alkylate a suitably functionalized precursor, which would then be cyclized to form a heterocycle bearing a difluorocyclobutane moiety.

The development of novel synthetic methodologies for incorporating fluorine into heterocyclic structures is an active area of research. researchgate.net The introduction of a difluorocyclobutane group can impart unique properties to the resulting heterocyclic molecule, potentially enhancing its biological activity.

Assembly of Advanced Building Blocks for Chemical Libraries

Fluorinated building blocks are highly valuable in the construction of chemical libraries for high-throughput screening in drug discovery. nbuv.gov.uaresearchgate.netresearchgate.netnih.gov The unique physicochemical properties conferred by fluorine can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. nbuv.gov.ua 3-(Bromomethyl)-1,1-difluorocyclobutane serves as a prime example of such a building block, allowing for the introduction of a difluorocyclobutane motif into a wide range of molecular scaffolds.

The synthesis of libraries of complex and diverse molecules often relies on robust and versatile chemical transformations. The reactivity of the bromomethyl group allows for a variety of chemical manipulations, including nucleophilic substitution, to attach the difluorocyclobutane moiety to different core structures. This enables the generation of a large number of structurally diverse compounds for biological screening. The development of synthetic routes to access chiral cyclobutane derivatives further expands the chemical space that can be explored. researchgate.net

Role in Material Science Precursor Synthesis

The incorporation of fluorinated moieties into polymers and other materials can lead to unique and desirable properties, such as thermal stability, chemical resistance, and low surface energy. 3-(Bromomethyl)-1,1-difluorocyclobutane, as a fluorinated building block, has potential applications as a precursor in the synthesis of advanced materials.

Development of Fluorinated Polymers

While direct polymerization of 3-(Bromomethyl)-1,1-difluorocyclobutane is not a primary application, its functional group can be modified to create monomers suitable for polymerization. For example, the bromomethyl group could be converted to a hydroxyl or carboxyl group, which could then be used in the synthesis of polyesters.

The synthesis of semi-rigid biobased polyesters from renewable furanic cyclobutane diacid has been reported, demonstrating the utility of cyclobutane structures in polymer backbones. rsc.org Polyesters based on 2,5-furandicarboxylate have also been extensively studied as bio-based alternatives to petroleum-derived polymers. mdpi.comnih.govresearchgate.netncsu.edu The incorporation of a difluorocyclobutane unit into a polyester (B1180765) backbone, potentially derived from 3-(Bromomethyl)-1,1-difluorocyclobutane, could lead to polymers with enhanced thermal stability and unique mechanical properties. Ring-opening polymerization is another strategy that has been employed for the synthesis of furan-based polyesters. mdpi.com

Table 2: Potential Monomers Derived from 3-(Bromomethyl)-1,1-difluorocyclobutane for Polymer Synthesis

| Potential Monomer | Polymer Type | Potential Properties |

|---|---|---|

| 3-(Hydroxymethyl)-1,1-difluorocyclobutane | Polyester, Polyurethane | Enhanced thermal stability, chemical resistance |

| 3-Carboxy-1,1-difluorocyclobutane | Polyester, Polyamide | Improved mechanical properties, unique solubility |

This table is interactive. Click on the headers to sort the data.

Synthesis of Novel Materials with Unique Properties

The unique properties of fluorinated compounds make them attractive for the development of a wide range of materials. For instance, compounds incorporating cyclobutane and spiro[3.3]heptane rings have been investigated for their liquid crystal properties. sci-hub.se The introduction of fluorine atoms can further modulate these properties.

The ability to synthesize highly functionalized cyclobutene (B1205218) derivatives from simple cyclobutanes opens up possibilities for creating new materials with tailored electronic and optical properties. nih.govrsc.org The reactivity of 3-(Bromomethyl)-1,1-difluorocyclobutane could be harnessed to create precursors for such transformations, leading to novel fluorinated materials.

Enabling New Methodologies in Organic Synthesis

The unique combination of a strained, fluorinated four-membered ring and a reactive alkyl halide side chain in 3-(2-bromoethyl)-1,1-difluorocyclobutane positions it as a valuable building block for pioneering new synthetic methodologies. Its utility lies in its potential to construct complex molecular architectures that are otherwise difficult to access.

One promising area is in the synthesis of novel spirocyclic compounds. mdpi.comdndi.org Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their rigid, three-dimensional structures. dndi.org The 2-bromoethyl chain of the title compound is well-suited for intramolecular cyclization reactions. By reacting the bromine with a nucleophile tethered to another part of a larger molecule, a new ring can be formed, creating a spiro center at the cyclobutane ring. This approach could enable a new methodology for accessing unique difluorinated spiro[3.X]alkanes, where X represents the size of the newly formed ring. Such transformations could proceed via intramolecular alkylation or related cyclization strategies, offering a direct route to complex scaffolds from a relatively simple starting material.

Furthermore, the 1,1-difluorocyclobutane motif itself is a key pharmacophore. Its incorporation into molecules can significantly impact their biological activity. Methodologies that utilize this compound to introduce this group into a variety of molecular frameworks would be a valuable addition to the synthetic chemist's toolkit. The bromoethyl group allows for coupling with various substrates through nucleophilic substitution or cross-coupling reactions, thereby enabling the late-stage introduction of this valuable fluorinated moiety.

Table 1: Potential Synthetic Transformations of this compound This table is based on established chemical principles and the reactivity of similar compounds, as direct research on this compound is not extensively documented.

| Reaction Type | Potential Reagents/Conditions | Resulting Structure Type | Potential Methodological Advance |

|---|---|---|---|

| Intramolecular Alkylation | Base, Nucleophilic substrate tethered to the molecule | Difluorinated Spirocycles | New route to 3D-rich fluorinated scaffolds |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Functionalized difluorocyclobutane derivatives | Access to novel building blocks for medicinal chemistry |

| Grignard Reagent Formation | Magnesium (Mg) | Organometallic intermediate | Enables coupling with electrophiles (e.g., aldehydes, ketones) |

| Cross-Coupling Reactions | Boronic acids, Organozinc reagents (with appropriate catalyst) | Carbon-carbon bond formation | Introduction of the difluorocyclobutane ethyl moiety to complex molecules |

Currently, there is no specific information in the scientific literature detailing the use of this compound in catalyst development or ligand design. However, its structure presents hypothetical possibilities.

The cyclobutane framework could potentially serve as a rigid scaffold for the design of novel chiral ligands for asymmetric catalysis. If the molecule were resolved into its separate enantiomers, the side chain could be functionalized with coordinating groups (e.g., phosphines, amines). The rigidity of the cyclobutane ring could create a well-defined chiral environment around a metal center, potentially leading to high stereoselectivity in catalytic reactions. The fluorine atoms would also exert a strong electronic influence, which could modulate the reactivity and selectivity of the catalyst. While this remains a theoretical application, the development of ligands based on fluorinated carbocyclic scaffolds is an active area of research.

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific green chemistry methodologies for the transformation of this compound have not been reported, several general strategies could be applied.

One key area for improvement is the choice of solvents. Many nucleophilic substitution reactions traditionally use volatile organic compounds (VOCs). Future research could focus on utilizing greener solvents such as water, supercritical CO2, or bio-based solvents for transformations involving this compound.

Another green approach would be the development of catalytic methods for its reactions. For instance, instead of stoichiometric reagents, catalytic amounts of a non-toxic metal or an organocatalyst could be used to facilitate its coupling with other molecules. This would reduce waste and improve atom economy. Furthermore, exploring one-pot or tandem reactions that use this compound could streamline synthetic sequences, reducing the number of purification steps and minimizing solvent and energy consumption.

Future Research Directions and Perspectives for 3 2 Bromoethyl 1,1 Difluorocyclobutane

Exploration of Undiscovered Reactivity Modes

The reactivity of 3-(2-bromoethyl)-1,1-difluorocyclobutane is largely dictated by the interplay between the cyclobutane (B1203170) ring and the bromoethyl group. While standard reactions such as nucleophilic substitution at the primary bromide are anticipated, the strained nature of the cyclobutane ring could lead to more complex and currently undiscovered reaction pathways.

Future research could focus on:

Ring-Opening Reactions: Investigations into reactions that induce the opening of the cyclobutane ring could yield novel linear fluorinated compounds. pharmaguideline.comresearchgate.netslideshare.net Such transformations might be triggered under thermal, photochemical, or catalytic conditions, potentially leading to a diverse array of functionalized products. researchgate.net

Intramolecular Cyclizations: The bromoethyl side chain provides a handle for intramolecular reactions. For instance, treatment with a suitable base could induce an intramolecular S\textsubscript{N}2 reaction, leading to the formation of a spirocyclic system. Alternatively, radical-mediated cyclizations could be explored to generate novel bicyclic structures.

Transition Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Exploring these reactions would enable the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this building block.

A summary of potential reactivity explorations is presented in the table below.

| Reactivity Mode | Potential Reagents/Conditions | Expected Outcome |

| Ring-Opening | Heat, Lewis acids, transition metals | Linear difluorinated alkanes |

| Intramolecular Cyclization | Strong, non-nucleophilic bases | Spirocyclic cyclopropane (B1198618) derivatives |

| Cross-Coupling | Pd or Cu catalysts with various coupling partners | Functionalized cyclobutane derivatives |

Asymmetric Synthesis Applications and Enantioselective Transformations

The development of methods for the asymmetric synthesis of this compound and its derivatives is a crucial area for future research. Chiral fluorinated cyclobutanes are valuable building blocks in medicinal chemistry. researchgate.netbohrium.com

Key research directions include:

Enantioselective Synthesis of the Cyclobutane Core: Developing catalytic asymmetric methods to construct the chiral 1,1-difluorocyclobutane ring system will be a primary focus. This could involve asymmetric [2+2] cycloadditions or the desymmetrization of prochiral precursors. rsc.orgnih.gov

Chiral Ligand and Catalyst Development: The design of new chiral ligands and catalysts specifically tailored for reactions involving fluorinated substrates will be essential to achieve high enantioselectivities. nih.gov

Kinetic Resolution: For racemic this compound, enantioselective transformations of the bromoethyl side chain, such as enzyme-catalyzed hydrolysis or asymmetric substitution reactions, could be employed for kinetic resolution, providing access to enantioenriched material.

Integration into Flow Chemistry Systems for Enhanced Production

Flow chemistry offers significant advantages for the synthesis and manipulation of potentially hazardous or highly reactive compounds, including many halogenated organics. softecks.inrsc.orgrsc.orgscispace.comresearchgate.net The integration of the synthesis of this compound and its derivatives into continuous flow systems could offer improved safety, scalability, and efficiency. almacgroup.commit.edu

Future work in this area could involve:

Continuous Synthesis of the Core Structure: Developing a robust flow process for the construction of the 1,1-difluorocyclobutane ring would enable the large-scale production of this key intermediate.

In-line Functionalization: A flow setup could be designed to perform sequential reactions, such as the introduction of the bromoethyl side chain followed by subsequent transformations, without the need for isolating intermediates. rsc.org This would streamline the synthesis of a library of derivatives for screening purposes.

Photochemical and Electrochemical Flow Reactions: The use of photochemical or electrochemical methods in flow reactors could unlock novel reaction pathways for the functionalization of the cyclobutane ring or the bromoethyl side chain. vapourtec.com

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry provides a powerful tool for predicting the properties and reactivity of new molecules, guiding synthetic efforts and accelerating the discovery process. nih.govnih.govresearchgate.net

Future computational studies on this compound could focus on:

Reaction Mechanism and Pathway Prediction: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways, identify transition states, and predict the feasibility of novel transformations. researchgate.net This can help in designing experiments to explore undiscovered reactivity.

Design of Analogs with Desired Properties: Computational screening can be used to design derivatives with specific electronic, steric, and pharmacokinetic properties for applications in medicinal chemistry. nih.gov This includes predicting parameters like lipophilicity, metabolic stability, and binding affinity to biological targets.

Expanding its Utility in Diverse Fields Beyond Current Scope

The unique properties imparted by the gem-difluoro group suggest that derivatives of this compound could find applications in a variety of fields beyond traditional medicinal chemistry.

Potential areas for expansion include:

Agrochemicals: The introduction of fluorinated moieties is a common strategy in the design of modern pesticides and herbicides to enhance their potency and metabolic stability.

Materials Science: The polarity and stability of the difluorocyclobutane unit could be exploited in the design of novel polymers, liquid crystals, and other advanced materials with unique properties.

Bioisosteric Replacement: The 1,1-difluorocyclobutane moiety can serve as a bioisostere for other chemical groups, such as carbonyls or larger cycloalkanes, in order to fine-tune the biological activity and physicochemical properties of molecules. nih.govnih.govdigitellinc.comsci-hub.seu-tokyo.ac.jp The bromoethyl handle allows for its incorporation into a wide range of molecular scaffolds.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3-(2-Bromoethyl)-1,1-difluorocyclobutane, and how should data interpretation account for structural features?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR : Critical for identifying the electronic environment of the difluorocyclobutane ring. Chemical shifts typically range between -90 to -110 ppm for CF₂ groups in strained systems .

- ¹H NMR : The bromoethyl substituent (CH₂Br) exhibits splitting patterns influenced by coupling with adjacent protons and fluorine atoms. Integration ratios help confirm substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is essential for confirming molecular formula (C₆H₈BrF₂). Fragmentation patterns should reflect cleavage of the bromoethyl group (e.g., loss of Br or C₂H₄Br) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-F bonds appear at ~1100–1250 cm⁻¹, while C-Br stretches occur near 500–700 cm⁻¹ .

Q. What synthetic routes are viable for this compound, and how can yields be optimized?

- Methodological Answer :

- Cyclobutane Ring Construction :

- Photochemical [2+2] Cycloaddition : Use fluorinated alkenes (e.g., 1,1-difluoroethylene) under UV light to form the difluorocyclobutane core. Quench with bromoethylating agents .

- Ring-Opening Alkylation : React 1,1-difluorocyclobutane epoxides with bromoethyl Grignard reagents (e.g., CH₂CH₂BrMgX) to introduce the bromoethyl group .

- Yield Optimization :

- Control reaction temperature (e.g., -78°C for Grignard additions to minimize side reactions).

- Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis of intermediates .

Advanced Research Questions

Q. How does the difluorocyclobutane ring influence the reactivity of this compound in nucleophilic substitution (SN2) reactions?

- Methodological Answer :

- Steric and Electronic Effects :

- The cyclobutane ring’s strain increases electrophilicity at the bromine-bearing carbon, accelerating SN2 reactions.

- Fluorine’s electron-withdrawing effect stabilizes transition states but may hinder nucleophile approach due to steric bulk .

- Experimental Design :

- Compare reaction rates with non-fluorinated analogs (e.g., 3-(2-bromoethyl)cyclobutane) using kinetic studies (e.g., conductivity measurements or GC-MS monitoring) .

- Computational modeling (DFT) can predict transition state geometries and activation energies .

Q. What strategies mitigate thermal decomposition during purification of this compound?

- Methodological Answer :

- Low-Temperature Distillation : Use short-path distillation under reduced pressure (≤50°C) to minimize thermal stress .

- Chromatographic Stabilization : Employ silica gel pretreated with 1% triethylamine to neutralize acidic byproducts that catalyze degradation .

- Stability Assessment :

- Conduct thermogravimetric analysis (TGA) to identify decomposition onset temperatures.

- Store samples in amber vials at -20°C under nitrogen to prolong shelf life .

Q. How can computational chemistry predict regioselectivity in derivatization reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromoethyl carbon is highly electrophilic (f⁺ > 0.1), favoring nucleophilic attack .

- Simulate transition states for competing pathways (e.g., bromine substitution vs. cyclobutane ring opening) .

- Validation : Cross-validate predictions with experimental outcomes (e.g., HPLC analysis of reaction mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.